Beryllium sulfate tetrahydrate

Vue d'ensemble

Description

Beryllium sulfate tetrahydrate is a white crystalline solid that is commonly encountered in its hydrated form. It was first isolated in 1815 by Jöns Jakob Berzelius. The compound has the chemical formula BeSO₄·4H₂O and is known for its high solubility in water and its toxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beryllium sulfate tetrahydrate can be prepared by treating an aqueous solution of any beryllium salt with sulfuric acid. The solution is then evaporated, and the compound crystallizes out. The hydrated product can be converted to anhydrous beryllium sulfate by heating at 400°C .

Industrial Production Methods: In industrial settings, beryllium sulfate is often produced by reacting beryllium oxide with sulfur dioxide gas at elevated temperatures. This method is efficient for large-scale production .

Types of Reactions:

Oxidation and Reduction: this compound does not undergo oxidation or reduction reactions readily due to the stability of the beryllium ion in its +2 oxidation state.

Substitution Reactions: It can undergo substitution reactions where the sulfate ion is replaced by other anions in solution.

Dehydration: Upon heating, this compound loses water molecules to form dihydrate and eventually anhydrous beryllium sulfate

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of beryllium sulfate from beryllium salts.

Heat: Applied to induce dehydration reactions.

Major Products:

Anhydrous Beryllium Sulfate: Formed by heating the tetrahydrate.

Beryllium Oxide: Formed upon further heating of anhydrous beryllium sulfate.

Applications De Recherche Scientifique

Chemical Properties and Structure

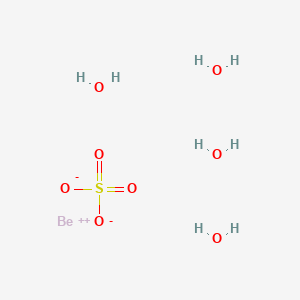

Beryllium sulfate tetrahydrate is a white crystalline solid that is moderately soluble in water. Its molecular weight is approximately 177.14 g/mol, and it features a tetrahedral coordination of beryllium ions surrounded by water molecules. This unique structure influences its chemical reactivity and interactions with other substances.

Research Applications

- Chemical Reagent : this compound is used as a reagent in various chemical syntheses. Its ability to participate in reactions involving beryllium ions makes it valuable in the preparation of other beryllium compounds.

- Biological Studies : Research has indicated that this compound interacts with biological systems, potentially leading to adverse health effects. Studies have shown that exposure can trigger immune responses and chronic respiratory conditions due to its toxicity, particularly when inhaled . For instance, long-term studies on rats exposed to this compound have demonstrated the development of lung tumors, primarily adenocarcinomas .

- Salting-Out Extraction : The compound has been explored for its role in salting-out extraction processes in organic chemistry. It helps improve the partitioning of compounds during extractions, making it beneficial for purifying various substances .

Industrial Applications

- Ceramics Manufacturing : this compound is utilized in the ceramics industry for producing beryllium salts, which are essential for creating high-performance ceramics that require specific thermal and mechanical properties .

- Aerospace and Military Uses : Due to its low density and high thermal conductivity, beryllium compounds, including this compound, are employed in aerospace applications where lightweight materials are crucial .

- Chemical Synthesis : The compound serves as an intermediate in the synthesis of other beryllium salts and compounds used across various industries, including pharmaceuticals and materials science .

Case Study 1: Toxicological Profile

A study assessed the toxicological effects of this compound on Wistar rats over a prolonged period. Results indicated that exposure led to significant health issues, including lung disease characterized by cough and chest pain. Notably, all surviving rats exhibited lung tumors at the end of the study period .

Case Study 2: Salting-Out Techniques

In a laboratory setting, researchers applied this compound in salting-out extraction methods to enhance the recovery rates of nucleosides from aqueous solutions. The study highlighted its effectiveness compared to traditional extraction methods, achieving higher partitioning ratios with fewer steps involved .

Data Tables

| Study Reference | Exposure Level (mg/m³) | Observed Effects |

|---|---|---|

| Furchner et al., 1973 | 0.034 | Lung tumors (adenocarcinomas) |

| Reeves & Vorwald, 1967 | Aerosol exposure | Accumulation in lungs |

| WHO Report | Various ppm levels | No significant growth effects reported |

Mécanisme D'action

The mechanism by which beryllium sulfate tetrahydrate exerts its effects is primarily through its interaction with biological molecules. Beryllium ions can bind to proteins and enzymes, disrupting their function. This can lead to cellular damage and toxicity. The small size of the beryllium ion allows it to penetrate biological membranes and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

Magnesium Sulfate: Contains magnesium instead of beryllium and forms an octahedral complex with water molecules.

Calcium Sulfate: Contains calcium and is less soluble in water compared to beryllium sulfate.

Strontium Sulfate: Contains strontium and has different solubility and stability properties.

Uniqueness: Beryllium sulfate tetrahydrate is unique due to the small size of the beryllium ion, which allows it to form a tetrahedral complex with water molecules. This property distinguishes it from other sulfate salts of alkaline earth metals, which typically form octahedral complexes .

Activité Biologique

Beryllium sulfate tetrahydrate (BeSO₄·4H₂O) is a soluble beryllium compound known for its potential biological activity and toxicological effects. This article explores its biological activity, focusing on its toxicokinetics, immune response, and associated health risks based on diverse research findings.

- Molecular Formula : BeSO₄·4H₂O

- Molecular Weight : 177.14 g/mol

- Solubility : Moderate solubility in water (30.5 g/100 ml at 30°C); insoluble in alcohol.

Toxicokinetics

Studies indicate that soluble beryllium compounds, including this compound, are more readily absorbed than their insoluble counterparts. For instance:

- Approximately 20% of the initial lung burden was absorbed following inhalation of soluble beryllium salts .

- In a study involving rats exposed to 31 mg beryllium/kg/day for two years, minimal beryllium was excreted in urine, highlighting significant retention within the body .

Immune Response and Health Effects

This compound has been linked to various immune responses and health conditions:

- Granuloma Formation : Laboratory animals exposed to this compound exhibited granulomas and delayed hypersensitivity reactions, indicating an immune response to beryllium exposure .

- Respiratory Effects : Chronic exposure has been associated with respiratory diseases characterized by cough, chest pain, and shortness of breath. Symptoms may progress to chronic lung disease .

- Inflammatory Responses : Studies showed that exposure led to increased levels of inflammatory cytokines such as IFN-γ and IL-12 in animal models, suggesting a potent immunogenic profile .

Study 1: Long-term Exposure in Rats

A long-term study involving Wistar rats assessed the effects of oral exposure to this compound. The results were as follows:

| Dose (ppm) | Observations |

|---|---|

| 0 | No adverse effects reported |

| 5 | No significant changes in growth or health |

| 50 | Non-significant decrease in growth after 40–50 weeks |

| 500 | Indications of toxicity including weight loss and anemia after 33 weeks |

The study concluded that while lower doses did not affect mortality or growth significantly, higher doses led to observable health issues .

Study 2: Inhalation Exposure

In another study, rats were exposed to an aerosol of beryllium sulfate for 72 weeks. Key findings included:

- Steady-state concentrations in the lungs were achieved after 36 weeks.

- Beryllium concentrations peaked in tracheobronchial lymph nodes between 36 and 52 weeks .

Summary of Findings

The biological activity of this compound is characterized by significant immunological effects and potential health risks associated with exposure. Its ability to induce granuloma formation and alter immune responses highlights the need for careful handling and regulation in industrial applications.

Analyse Des Réactions Chimiques

Thermal Decomposition Reactions

Beryllium sulfate tetrahydrate undergoes staged decomposition upon heating:

Research Findings :

-

The anhydrous phase (BeSO₄) is metastable and decomposes completely above 550°C .

-

SO₃ gas release is confirmed via infrared spectroscopy during high-temperature studies .

Hydrolysis and Aqueous Behavior

In aqueous solutions, the tetrahydrate dissociates into [Be(H₂O)₄]²⁺ and SO₄²⁻ ions. Its hydrolysis is pH-dependent:

Key Studies :

-

Buffering with NaHCO₃ in hard water raises pH to 6.6, while soft water requires double the bicarbonate concentration to achieve similar buffering .

-

Hydrolysis kinetics are slower compared to Al³⁺ due to Be²⁺’s smaller ionic radius and stronger polarizing power .

a) With Strong Acids

Reacts exothermically but does not act as a strong base:

b) With Strong Bases

Forms beryllium hydroxide, a precursor for BeO:

Industrial Application :

-

Ammonia treatment followed by sodium bicarbonate extraction isolates Be(OH)₂, which is calcined to high-purity BeO for ceramics .

Coordination and Complexation Reactions

The tetrahedral [Be(H₂O)₄]²⁺ ion exhibits limited ligand substitution due to its rigid geometry:

Redox Reactions

Propriétés

IUPAC Name |

beryllium;sulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYTQPLZWDZFE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].O.O.O.O.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeSO4.4H2O, BeH8O8S | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13510-49-1 (Parent) | |

| Record name | Beryllium sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024603 | |

| Record name | Beryllium sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beryllium sulfate tetrahydrate is a white crystalline solid. Sinks in water and dissolves. Odorless. Highly toxic by inhalation and ingestion. | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

1076 °F at 760 mmHg (Decomposes) (NTP, 1992) | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.713 (NTP, 1992) - Denser than water; will sink | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7787-56-6(tetrahydrate); 13510-49-1(anhydrous), 7787-56-6 | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium sulfate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TYK3LF8ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

518 °F (NTP, 1992) | |

| Record name | BERYLLIUM SULFATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.